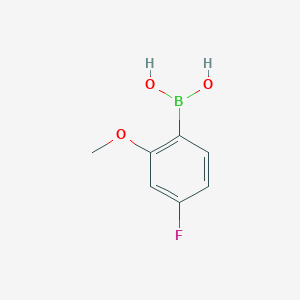
Ácido 4-fluoro-2-metoxifenilborónico
Descripción general
Descripción
4-Fluoro-2-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO3 and its molecular weight is 169.95 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-2-methoxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-2-methoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado Suzuki-Miyaura
El ácido 4-fluoro-2-metoxifenilborónico se utiliza como reactivo en las reacciones de acoplamiento cruzado Suzuki-Miyaura . Esta reacción es un tipo de proceso de acoplamiento cruzado catalizado por paladio, que permite la formación de enlaces carbono-carbono mediante la reacción de compuestos organoboro con haluros orgánicos .
Síntesis de heterobiarililes
Este compuesto está involucrado en la síntesis de heterobiarililes . Los heterobiarililes son una clase de compuestos que contienen dos anillos aromáticos unidos por un solo enlace, donde al menos uno de los anillos contiene un átomo distinto del carbono .
Acoplamiento Suzuki y Still para la síntesis de fármacos antitrombóticos
El ácido 4-fluoro-2-metoxifenilborónico se utiliza en las reacciones de acoplamiento Suzuki y Still para la síntesis de fármacos antitrombóticos . Estos fármacos se utilizan para prevenir la formación de coágulos sanguíneos en el cuerpo .
Síntesis de inhibidores de GSK-3β
Este compuesto se utiliza como reactivo o precursor para la síntesis de moléculas biológicamente activas, incluidas las 2-(4-piridil)tienopiridi nonas para su uso como inhibidores de GSK-3β . GSK-3β es una proteína quinasa involucrada en procesos celulares como el metabolismo del glucógeno, la señalización celular y la división celular .
Síntesis de antagonistas del receptor NMDA
El ácido 4-fluoro-2-metoxifenilborónico se utiliza en la síntesis de arilheteroarilmetilaminas, que actúan como antagonistas del subtipo NR2B del receptor NMDA con actividad antidepresiva . Los receptores NMDA son un tipo de receptor de glutamato que desempeñan un papel clave en el aprendizaje y la memoria
Safety and Hazards
Direcciones Futuras
The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that further studies with boronic acids, including 4-Fluoro-2-methoxyphenylboronic acid, could lead to the development of new promising drugs .
Mecanismo De Acción
Target of Action
4-Fluoro-2-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound) with organic halides .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Fluoro-2-methoxyphenylboronic acid interacts with its targets through a transmetalation process . This process involves the transfer of the organoboron compound to a palladium catalyst, which then reacts with an organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in the synthesis of various biologically active molecules . For example, it has been used in the synthesis of 2-(4-pyridyl)thienopyridinones, which act as GSK-3β inhibitors . These inhibitors play a crucial role in modulating the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
As a boronic acid, it is expected to have good bioavailability due to its ability to form reversible covalent bonds with biological targets
Result of Action
The result of the action of 4-Fluoro-2-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of various biologically active molecules, including GSK-3β inhibitors . These inhibitors can modulate the Wnt signaling pathway, potentially leading to changes in cell proliferation and differentiation .
Action Environment
The action of 4-Fluoro-2-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of a suitable palladium catalyst and the pH of the reaction environment . Additionally, the stability of the compound can be influenced by storage conditions. It is recommended to store the compound in a dry, cool, and well-ventilated place .
Propiedades
IUPAC Name |
(4-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJBXDCXYMCCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382203 | |
| Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179899-07-1 | |
| Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179899071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | B-(4-Fluoro-2-methoxyphenyl)boronic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX7R999XR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


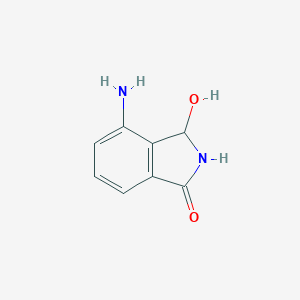



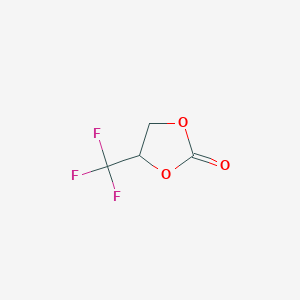
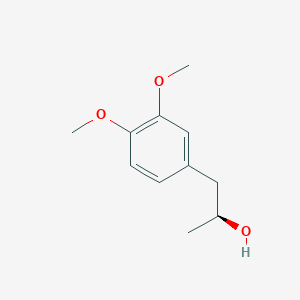

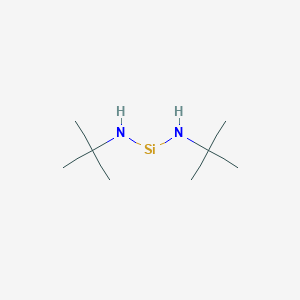


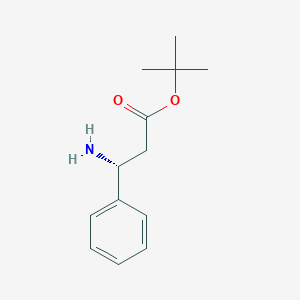
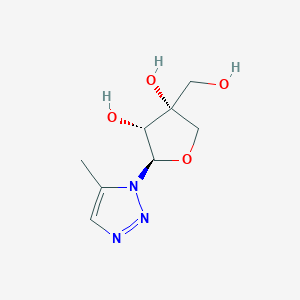
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)

